molecular formula C6H11NO2 B554968 l-Pipecolic acid CAS No. 3105-95-1

l-Pipecolic acid

Cat. No. B554968
CAS RN: 3105-95-1
M. Wt: 129.16 g/mol
InChI Key: HXEACLLIILLPRG-YFKPBYRVSA-N
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Description

L-Pipecolic acid, also known as piperidine-2-carboxylic acid, is a nitrogen-containing heterocyclic compound. It is an imino acid with a molecular weight of 129.2 .


Synthesis Analysis

There are two ex vivo strategies for the production of l-Pipecolic acid . The first strategy involves a transaminase capable of lysine ε-deamination coupled with a novel pyrroline-5-carboxylate reductase, yielding 60% conversion at the 50 mM scale with free enzymes and in situ recycling of the cofactor . The second strategy is a simpler, redox-neutral system constructed by combining the pyrroline-5-carboxylate reductase with a lysine-6-dehydrogenase . This bienzymatic system, with a catalytic amount of free cofactor, yielded >99% of pipecolic acid in batch .


Molecular Structure Analysis

L-Pipecolic acid is a non-proteinaceous product of lysine catabolism . It is an important regulator of immunity in plants and humans alike . In plants, Pip accumulates upon pathogen infection and has been associated with systemic acquired resistance (SAR) .


Chemical Reactions Analysis

As an alternative to the traditional chemical synthesis or in vivo production of l-Pipecolic acid, two ex vivo strategies using purified and immobilised enzymes have been developed for the production of this key building block . The first strategy involves a transaminase capable of lysine ε-deamination coupled with a novel pyrroline-5-carboxylate reductase . The second strategy is a simpler, redox-neutral system constructed by combining the pyrroline-5-carboxylate reductase with a lysine-6-dehydrogenase .


Physical And Chemical Properties Analysis

L-Pipecolic acid is a nitrogen-containing heterocyclic compound . It is an imino acid with a molecular weight of 129.2 .

Scientific Research Applications

  • Biosynthesis in E. coli : A metabolically engineered strain of Escherichia coli was developed for the overproduction of l-pipecolic acid from glucose. This expanded the metabolic pathway for synthesizing this chiral pharmaceutical intermediate, demonstrating a potential for efficient fermentative production (H. Ying et al., 2017).

  • Natural Occurrence and Roles : L- and D-enantiomers of pipecolic acid play significant roles in microorganisms, plants, and animals, including interactions between these organisms and as key constituents in bioactive molecules. The roles of these enantiomers in plant resistance, nutrient acquisition, and medical applications were highlighted, suggesting areas for future research (V. Vranová et al., 2013).

  • Enzymatic Synthesis of D-Pipecolic Acid : An enzymatic method for the synthesis of D-pipecolic acid from L-pipecolic acid was explored using engineered Trypanosoma cruzi proline racemase. This approach addresses the need for efficient catalytic methods to produce enantiopure pipecolic acid, crucial in drug synthesis (Sungmin Byun et al., 2019).

  • Synthesis from L-lysine : A process for synthesizing L-pipecolic acid from L-lysine using enzymes from Trichoderma viride and recombinant E. coli cells was developed, achieving high yield and optical purity. This method is significant for pharmaceutical intermediate production (H. Muramatsu et al., 2006).

  • Role in Human Physiology : L-Pipecolic acid was confirmed to be present in the dog brain, suggesting it acts as a precursor to piperidine, a synaptotropic substance. This points to its significance in brain chemistry and potential roles in neurological disorders (Y. Kaśe et al., 1973).

  • Deficiency in Peroxisomal Disorders : L-Pipecolic acid accumulation in body fluids was linked to peroxisomal disorders like Zellweger syndrome. Its oxidation was found to be deficient in the liver from Zellweger syndrome patients, implicating its role in the pathophysiology of these conditions (S. Mihalik et al., 1989).

  • Use in Organic Synthesis : Pipecolic acid serves as an organocatalyst and novel substrate in organic synthesis, especially in asymmetric transformations. Its role in chiral synthesis and as a substrate in various reactions was reviewed (S. Mohapatra et al., 2015).

  • Medical Diagnostics : Enantiomeric analysis of L- and D-pipecolic acid in plasma was developed using chiral capillary gas chromatography. This method is crucial for diagnosing peroxisomal disorders, indicating its medical diagnostic relevance (E. Struys & C. Jakobs, 1999).

Safety And Hazards

L-Pipecolic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEACLLIILLPRG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401035840
Record name L-Pipecolic acid
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Pipecolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

l-Pipecolic acid

CAS RN

3105-95-1
Record name L-Pipecolic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipecolic acid, (-)-
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Record name L-Pipecolic acid
Source EPA DSSTox
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Record name (S)-piperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
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Record name PIPECOLIC ACID, (-)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Pipecolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

272 °C
Record name L-Pipecolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
l-Pipecolic acid
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Reactant of Route 3
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Citations

For This Compound
3,220
Citations
A Meister, AN Radhakrishnan… - Journal of Biological …, 1957 - repository.ias.ac.in
… is enzymatically reduced to L-pipecolic acid by preparations of animal and plant tissues gives support to this hypothesis. That the reduction of PIP-2-CA to L-pipecolic acid proceeds to …
Number of citations: 178 repository.ias.ac.in
T Fujita, T Hada, K Higashino - Clinica chimica acta, 1999 - Elsevier
… Changes in plasma levels of d- and l-Pipecolic acid (PA) in 4 normal subjects before and after oral administration of soybean juice. *p<0.01 versus before … Isolation of l-pipecolic acid …
Number of citations: 59 www.sciencedirect.com
TM Zabriskie, WL Kelly, X Liang - Journal of the American …, 1997 - ACS Publications
L-Pipecolic acid (L-PA, 1) is a lysine metabolite found in numerous microbial, plant, and animal species. In addition to its occurrence as the free amino acid, L-PA is also a key structural …
Number of citations: 17 pubs.acs.org
T Fujita, M Fujita, T Kodama, T Hada… - Annals of nutrition and …, 2003 - karger.com
… L-pipecolic acid originate from oral food intake or intestinal bacterial metabolites. Methods: We analyzed the contents of D- and L-pipecolic acid … D- and L-pipecolic acid and dietary foods…
Number of citations: 30 karger.com
F Pérez-García, P Peters-Wendisch… - Applied microbiology and …, 2016 - Springer
… The non-proteinogenic amino acid l-pipecolic acid (l-PA), a precursor of immunosuppressants, peptide antibiotics, or piperidine alkaloids, can be derived from l-lysine. To enable …
Number of citations: 93 link.springer.com
F Pérez-García, J Max Risse, K Friehs… - Biotechnology …, 2017 - Wiley Online Library
… glutamicum is used for the million‐ton scale production of amino acids and has recently been engineered for production of the cyclic non‐proteinogenic amino acid L‐pipecolic acid (L‐…
Number of citations: 59 onlinelibrary.wiley.com
C Klein, W Hüttel - Advanced Synthesis & Catalysis, 2011 - Wiley Online Library
… six-membered ring homologue l-pipecolic acid. Since in vitro … L-Pipecolic acid was converted with the isolated enzymes to … physiological substrates, L-pipecolic acid was converted with …
Number of citations: 88 onlinelibrary.wiley.com
G Dodt, DG Kim, SA Reimann, BE Reuber… - Biochemical …, 2000 - portlandpress.com
… and Lpipecolic acid oxidase can utilize both L-pipecolic acid and sarcosine as substrates … of Lpipecolic acid, sarcosine and D-pipecolic acid The dehydrogenation of L-pipecolic acid …
Number of citations: 59 portlandpress.com
V Vranova, L Lojkova, K Rejsek, P Formanek - Chirality, 2013 - Wiley Online Library
… africanum.52 cis-5-Hydroxy-L-pipecolic acid was isolated from the leaves and seeds of Morus alba53 and yL-glutamyl-L-pipecolic acid from the seeds of Gleditsia caspica.54 Many …
Number of citations: 47 onlinelibrary.wiley.com
X Xu, ZM Rao, JZ Xu, WG Zhang - ACS Synthetic Biology, 2022 - ACS Publications
… l-Pipecolic acid is an important rigid … l-pipecolic acid from glucose by microbial fermentation, in this study, a recombinant Escherichia coli strain with high efficiency of l-pipecolic acid …
Number of citations: 6 pubs.acs.org

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